REACTION_CXSMILES
|
O.P([O-])([O-])([O-])=O.[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8].[OH-]>O1CCCC1>[CH2:7]([O:9][C:10]([C@H:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1OC2=C(CC1)C=CC(=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred at a fast rate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added while the mixture
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
TEMPERATURE
|
Details
|
The pH was maintained at 8.0
|
Type
|
ADDITION
|
Details
|
by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump
|
Type
|
CUSTOM
|
Details
|
had been consumed (at about the 10 hour mark) and the tetrahydrofuran
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation at 35° C. under 10 mm Hg of vacuum
|
Type
|
EXTRACTION
|
Details
|
The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C. under 10 mm Hg of vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)[C@@H]1OC2=C(CC1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.P([O-])([O-])([O-])=O.[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8].[OH-]>O1CCCC1>[CH2:7]([O:9][C:10]([C@H:12]1[CH2:17][CH2:16][C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13]1)=[O:11])[CH3:8]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1OC2=C(CC1)C=CC(=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred at a fast rate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added while the mixture
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
TEMPERATURE
|
Details
|
The pH was maintained at 8.0
|
Type
|
ADDITION
|
Details
|
by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump
|
Type
|
CUSTOM
|
Details
|
had been consumed (at about the 10 hour mark) and the tetrahydrofuran
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation at 35° C. under 10 mm Hg of vacuum
|
Type
|
EXTRACTION
|
Details
|
The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C. under 10 mm Hg of vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)[C@@H]1OC2=C(CC1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |